
The Discovery of Meconin: A Historical and
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Meconin

Cat. No.: B138656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Meconin, a phthalide compound naturally present in opium and a primary metabolite of the

antitussive alkaloid noscapine, holds a unique position in the history of natural product

chemistry. Its discovery in the early 19th century was an integral part of the initial wave of

chemical investigations into the constituents of Papaver somniferum (the opium poppy), which

also led to the isolation of landmark compounds like morphine and codeine. While historically

overshadowed by the potent psychoactive alkaloids, meconin has gained contemporary

relevance as a crucial biomarker for the detection of illicit heroin use. This technical guide

provides an in-depth exploration of the history of meconin's discovery, from its initial isolation

and structural elucidation to its chemical synthesis and known biological roles. It includes

detailed experimental protocols from key studies, quantitative data, and pathway diagrams to

serve as a comprehensive resource for researchers.

Early History and Discovery
The story of meconin is intrinsically linked to the pioneering age of alkaloid chemistry in the

early 1800s. Following Friedrich Sertürner's landmark isolation of morphine around 1804,

chemists across Europe began the arduous task of separating and characterizing the complex

mixture of compounds within opium.
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In 1803, French pharmacist Jean-François Derosne isolated a crystalline substance he called

"salt of opium," which was later identified as narcotine (now known as noscapine). This

discovery was a precursor to the identification of meconin. Sertürner himself, in addition to

isolating morphine, discovered meconic acid, a unique and characteristic acid found in opium.

The first documented isolation of meconin is credited to the French chemist J. P. Couerbe in

1832. While investigating the components of opium, Couerbe successfully isolated a neutral,

white crystalline substance. He named it "meconin" to signify its origin from opium (from the

Greek mēkōn, meaning poppy) and its association with meconic acid, though it is not an

alkaloid.

Initial Isolation and Characterization
The precise, detailed protocol from Couerbe's 1832 publication is not readily available in

modern databases. However, based on the chemical practices of the era, the isolation would

have followed a classical natural product extraction workflow. The general steps would have

involved:

Experimental Protocol: Hypothetical 19th-Century Meconin Isolation

Aqueous Extraction: Raw opium would be treated with hot water to dissolve the soluble salts

of the alkaloids and other polar compounds, including meconin and meconic acid.

Lead Acetate Precipitation (Debaissise's Method): To remove meconic acid and other

impurities, a solution of lead acetate or basic lead acetate would be added to the aqueous

extract. This would precipitate lead meconate and other lead salts, a common purification

step at the time.

Filtration: The precipitate would be removed by filtration, leaving a clearer solution containing

morphine, other alkaloids, and neutral compounds like meconin.

Sulfide Treatment: The excess lead in the filtrate would be removed by bubbling hydrogen

sulfide gas through the solution, precipitating lead sulfide.

Neutralization and Concentration: The acidic solution would then be neutralized and

concentrated by evaporation.
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Solvent Extraction: The concentrated residue would be extracted with a solvent like hot

alcohol or ether. As a neutral compound, meconin has different solubility properties from the

basic alkaloids, allowing for its separation.

Crystallization: Upon cooling and evaporation of the solvent, crude meconin would

crystallize out. Further purification would be achieved by repeated recrystallization.

This laborious process, relying on differential solubility and precipitation, allowed early chemists

to isolate meconin as a distinct chemical entity separate from the more abundant alkaloids.

Structural Elucidation and Chemical Synthesis
Elucidation of the Chemical Structure
The determination of meconin's structure as 6,7-dimethoxyphthalide was a gradual process.

Initial elemental analysis in the 19th century established its chemical formula as C₁₀H₁₀O₄. The

presence of two methoxy groups was also determined through classical chemical degradation

methods. The final phthalide (a lactone of a hydroxymethyl benzoic acid) structure was

confirmed through synthesis. The elucidation of its structure was part of the broader effort by

chemists like Sir William Henry Perkin Jr., who extensively studied the degradation and

synthesis of naturally occurring organic compounds.

First Chemical Synthesis
The first definitive total synthesis of meconin was achieved by Edward Divers and T. Shimidzu

in 1885. Their work provided unequivocal proof of its structure. The synthesis was based on

opianic acid, another oxidation product of noscapine.

Experimental Protocol: Synthesis of Meconin from Opianic Acid (Conceptual, based on 19th-

century methods)

Starting Material: Opianic acid (2,3-dimethoxy-6-formylbenzoic acid).

Reduction: The aldehyde group of opianic acid was reduced to a primary alcohol, forming

meconinic acid (2-hydroxymethyl-3,4-dimethoxybenzoic acid). The reducing agents

available at the time would have included nascent hydrogen (generated from a metal like

sodium amalgam or zinc in acid).
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Lactonization: The resulting meconinic acid was then heated, likely in the presence of an

acid catalyst. This promoted an intramolecular esterification (lactonization), where the

carboxylic acid group reacted with the newly formed alcohol group to close the five-

membered lactone ring, yielding meconin.

This synthesis confirmed the relationship between noscapine, opianic acid, and meconin and

solidified the structural understanding of these opium-derived compounds.

Opianic Acid
(2,3-dimethoxy-6-formylbenzoic acid)

Meconinic Acid
(2-hydroxymethyl-3,4-dimethoxybenzoic acid)

Reduction
(e.g., Na/Hg, H+) Meconin

(6,7-dimethoxyphthalide)

Lactonization
(Heat, H+)

Click to download full resolution via product page

Caption: Synthesis of Meconin from Opianic Acid.

Physicochemical and Quantitative Data
Meconin is a stable, solid compound at room temperature. Its key physical and chemical

properties are summarized in the table below.

Property Value Source

Molecular Formula C₁₀H₁₀O₄ PubChem[1]

Molecular Weight 194.18 g/mol PubChem[1]

CAS Number 569-31-3 PubChem[1]

Appearance Solid PubChem[1]

Melting Point 102.5 °C PubChem[1]

Solubility (Water) 2.5 mg/mL at 25 °C PubChem[1]

IUPAC Name
6,7-dimethoxy-2-benzofuran-

1(3H)-one
PubChem[1]

Biological Activity and Modern Significance
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Despite its discovery nearly two centuries ago, the intrinsic pharmacological activity of

meconin remains largely uninvestigated. Unlike the other opium constituents, it does not

appear to have significant psychoactive or analgesic effects and is not a controlled substance.

Its primary role in modern science is that of a forensic biomarker.

Meconin as a Biomarker for Heroin Use
Illicitly produced heroin is synthesized from morphine extracted from opium. This crude

extraction carries over other opium alkaloids, most notably noscapine. Pharmaceutical-grade

diamorphine (heroin), by contrast, is highly purified and free of these contaminants.

When a person uses street heroin, their body metabolizes the contaminant noscapine into

several products, with meconin being a stable and prominent metabolite. Therefore, the

detection of meconin in a biological sample (such as urine or umbilical cord tissue) is a strong

indicator that the individual consumed illicit heroin, rather than pharmaceutical morphine or

codeine.[2]

This is particularly valuable in clinical and forensic toxicology to distinguish the source of

opiates in a person's system. Studies have shown meconin to be a highly sensitive and

specific marker.

Source: Illicit Heroin Metabolism in Body Detection

Illicit Heroin Noscapine (contaminant) Meconin (metabolite)Metabolism Biological Sample (Urine)Excretion

Click to download full resolution via product page

Caption: Meconin as a biomarker for illicit heroin use.

Quantitative Data from Biomarker Studies

A key validation study provided quantitative data on the utility of meconin as a biomarker:
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Parameter Finding Source

Samples Analyzed
362 urine samples from

substance misuse services
Morley et al. (2007)[3]

Detection Rate

Meconin was detected in

94.7% of samples that were

positive for morphine from illicit

heroin use.

Morley et al. (2007)[3]

Specificity

100% (Meconin was not

detected in cases where

individuals were administered

medicinal diamorphine).

Morley et al. (2007)[3]

Intrinsic Pharmacological Activity
The direct pharmacological effects of meconin are not well-documented. There is a notable

lack of research into its potential interactions with receptors, ion channels, or enzymes. One

study investigated the effect of meconium (the first stool of a newborn, from which meconin's

name is etymologically derived but is chemically unrelated) on umbilical vessel contraction,

finding an inhibitory effect.[2] However, this study does not pertain to the pure chemical

compound meconin.

Given that its parent compound, noscapine, has been investigated for anticancer properties

through its interaction with microtubules, this could be a potential, though unexplored, area of

research for meconin and its derivatives. At present, there are no known signaling pathways

directly modulated by meconin.

Conclusion
The discovery of meconin represents an important, albeit niche, chapter in the rich history of

natural product chemistry. From its challenging isolation by 19th-century chemists to its

modern-day application as a high-fidelity forensic marker, meconin has remained a relevant

compound. While its own biological activities are a significant knowledge gap, its well-

established role as a metabolite of noscapine provides a critical tool for clinicians and

toxicologists. The historical protocols for its isolation and synthesis demonstrate the ingenuity
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of early organic chemists and provide a foundation for understanding the complex chemistry of

opium. Further research into the potential intrinsic pharmacology of meconin could yet open

new avenues for this historical molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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